molecular formula C7H4BrClN2 B14863898 2-Bromo-6-(chloromethyl)isonicotinonitrile

2-Bromo-6-(chloromethyl)isonicotinonitrile

Cat. No.: B14863898
M. Wt: 231.48 g/mol
InChI Key: KHVLTLJTCGESIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)isonicotinonitrile typically involves the bromination and chloromethylation of isonicotinonitrile. The reaction conditions often require the use of bromine and chloromethylating agents under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

2-Bromo-6-(chloromethyl)isonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylisonicotinonitrile
  • 2-Chloro-6-(chloromethyl)isonicotinonitrile
  • 2-Bromo-6-(hydroxymethyl)isonicotinonitrile

Comparison

2-Bromo-6-(chloromethyl)isonicotinonitrile is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c8-7-2-5(4-10)1-6(3-9)11-7/h1-2H,3H2

InChI Key

KHVLTLJTCGESIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)C#N

Origin of Product

United States

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